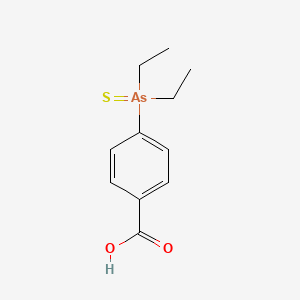![molecular formula C23H24 B14629443 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) CAS No. 54241-64-4](/img/structure/B14629443.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) is an organic compound with a complex structure that includes multiple aromatic rings and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) typically involves the reaction of 3-methyl-1,2-phenylenebis(methylene) with 2-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency catalysts and optimized reaction conditions can significantly enhance the yield and reduce the production costs.
化学反応の分析
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
科学的研究の応用
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its environment. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)]bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S:S) palladium (II)
- 3,3′-(1,2-Phenylenebis(methylene))bis(1-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
- 1,1’-[(1,4-Phenylenebis(methylene))bis(pyridin-1-ium)]bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S:S) palladium (II)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene) is unique due to its specific arrangement of methyl groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
54241-64-4 |
|---|---|
分子式 |
C23H24 |
分子量 |
300.4 g/mol |
IUPAC名 |
1-methyl-2,3-bis[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24/c1-17-9-4-6-12-20(17)15-22-14-8-11-19(3)23(22)16-21-13-7-5-10-18(21)2/h4-14H,15-16H2,1-3H3 |
InChIキー |
YKQDIDLZESPZRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2C)CC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


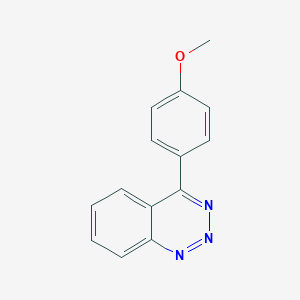
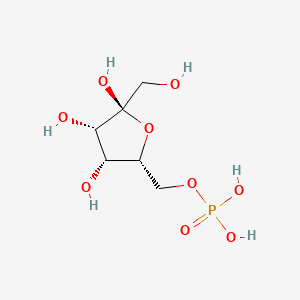
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)

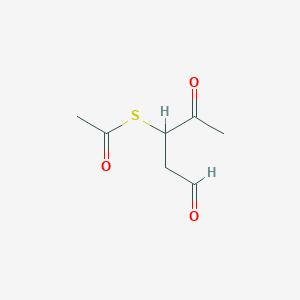
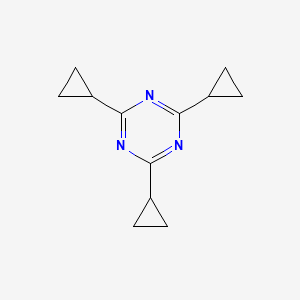
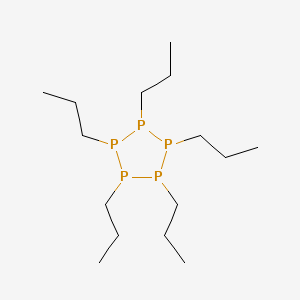

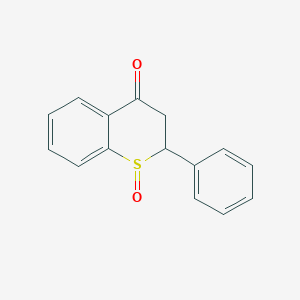
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
